Pigment Yellow 155

Description

Properties

IUPAC Name |

dimethyl 2-[[1-[4-[[2-[[2,5-bis(methoxycarbonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N6O12/c1-17(41)27(39-37-25-15-19(31(45)49-3)7-13-23(25)33(47)51-5)29(43)35-21-9-11-22(12-10-21)36-30(44)28(18(2)42)40-38-26-16-20(32(46)50-4)8-14-24(26)34(48)52-6/h7-16,27-28H,1-6H3,(H,35,43)(H,36,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKXDIAAIOXKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276077, DTXSID20867657 | |

| Record name | Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68516-73-4, 247909-27-9, 77465-46-4 | |

| Record name | Pigment Yellow 155 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68516-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 155 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 155 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAP5SY1MAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pigment Yellow 155 chemical structure and properties

An In-Depth Technical Guide to Pigment Yellow 155

Introduction to a High-Performance Disazo Pigment

Pigment Yellow 155 (P.Y. 155) is a high-performance organic pigment renowned for its brilliant, clean, greenish-yellow shade, high tinting strength, and exceptional fastness properties.[1][2] Belonging to the bisacetoacetarylide disazo chemical class, it was developed to provide superior durability and performance compared to older pigment technologies.[1][3] Its robust characteristics, including excellent resistance to heat, light, and solvents, make it a versatile colorant across a demanding range of applications, including plastics, coatings, and printing inks.[1][4] Notably, P.Y. 155 serves as an ideal and safer replacement for traditional pigments containing heavy metals like lead chromate or those based on dichlorobenzidine.[4][5]

Chemical Identity and Molecular Structure

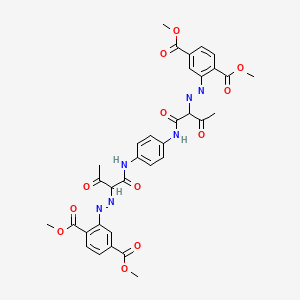

Pigment Yellow 155 is chemically identified as a complex disazo compound. Its systematic IUPAC name is Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bis-1,4-benzenedicarboxylate. The symmetrical molecular architecture is fundamental to its stability and color properties.

Caption: Chemical Structure of Pigment Yellow 155.

Table 1: Chemical Identifiers for Pigment Yellow 155

| Identifier | Value | Reference(s) |

|---|---|---|

| C.I. Name | Pigment Yellow 155 | [4] |

| C.I. Number | 200310 | [1][4][6] |

| CAS Number | 68516-73-4 (primary), 77465-46-4 | [4][7][8][9] |

| EC Number | 271-176-6 | [1] |

| Molecular Formula | C₃₄H₃₂N₆O₁₂ | [4][7][8][9] |

| Molecular Weight | 716.65 g/mol | [4][7][8][9] |

| Chemical Class | Bisacetoacetarylide / Disazo |[1][2][6][10] |

Synthesis and Manufacturing Overview

The synthesis of Pigment Yellow 155 is a multi-step process rooted in classical azo chemistry, involving a diazotization-coupling reaction sequence. The quality of the final pigment—influencing its color strength, particle size, and dispersibility—is highly dependent on precise control over reaction conditions.

The core manufacturing method involves:

-

Diazotization: Two molar equivalents of an aromatic amine, Dimethyl 2-aminoterephthalate, are treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form a stable diazonium salt.[6][11][12] Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.[12]

-

Coupling: The resulting diazonium salt solution is then reacted with a coupling component, N,N'-1,4-phenylenebis(3-oxobutanamide), in a carefully pH-controlled aqueous medium.[6] This electrophilic substitution reaction forms the two azo linkages (-N=N-), creating the crude pigment molecule.

-

Pigmentation/Finishing: The crude pigment undergoes a finishing process, which may involve heat treatment in the presence of solvents (e.g., ethanol) or surfactants.[13][14] This critical step develops the final crystalline form, particle size distribution, and surface properties required for high performance in various applications.[14] Controlling residual solvents is crucial, as high concentrations can negatively impact performance.[12]

Caption: Simplified workflow for the synthesis of Pigment Yellow 155.

Physicochemical and Fastness Properties

Pigment Yellow 155 is characterized by a portfolio of robust properties that underscore its classification as a high-performance pigment. It is a brilliant yellow powder with excellent thermal stability and resistance to environmental and chemical factors.[2]

Table 2: Key Physicochemical and Fastness Properties of Pigment Yellow 155

| Property | Typical Value / Rating | Description | Reference(s) |

|---|---|---|---|

| Appearance | Brilliant Yellow Powder | A fine, solid powder form. | [2] |

| Shade | Greenish Yellow | Provides a clean, green-toned yellow color. | [1][5] |

| Density | 1.4 - 1.5 g/cm³ | Standard density for an organic pigment. | [1][2][15] |

| Specific Surface Area | ~34 - 50 m²/g | A relatively high surface area contributes to its performance. | [1][4][16] |

| Oil Absorption | 40 - 80 g/100g | Influences vehicle demand in ink and paint formulations. | [10][15][17] |

| Heat Resistance | Up to 260-280°C (in HDPE) | Can withstand high processing temperatures in plastics. | [4][5][16] |

| Light Fastness (Blue Wool Scale) | 7 - 8 (Excellent) | Minimal fading upon prolonged exposure to light. | [1][5][16] |

| Weather Resistance | Good to Excellent | Performs well in outdoor applications. | [5] |

| Acid Resistance (1-5 Scale) | 5 (Excellent) | Stable in acidic environments. | [1][2][16] |

| Alkali Resistance (1-5 Scale) | 5 (Excellent) | Stable in alkaline environments. | [1][2][16] |

| Solvent Resistance (1-5 Scale) | 4 - 5 (Good to Excellent) | High resistance to common organic solvents like esters and alcohols. | [2][10] |

| Migration Resistance (1-5 Scale) | 4 - 5 (Good to Excellent) | Resists bleeding or migrating in many polymer systems. |[1][2][16] |

Performance Characteristics and Industrial Applications

The combination of high color strength, durability, and dispersibility makes Pigment Yellow 155 a preferred choice in several demanding industrial sectors.

-

Plastics and Rubber: P.Y. 155 is widely used for coloring a variety of polymers, including polyolefins (PP, PE, HDPE), PVC, PS, and engineering resins.[5] Its excellent heat stability allows it to endure processing temperatures up to 260°C in HDPE without significant color change.[4] It is particularly suitable for coloring polypropylene fibers during the spinning process.[5] While it shows excellent performance in rigid PVC, some migration may be observed in highly plasticized (flexible) PVC applications.[5]

-

Printing Inks: The pigment's good rheology, dispersibility, and resistance to chemicals make it suitable for various printing ink systems.[1] This includes water-based, solvent-based, and offset inks.[18] Its excellent resistance to soap and creams is a key advantage for packaging ink applications.[4]

-

Paints and Coatings: In the coatings sector, P.Y. 155 is valued for its vibrant color, stability, and weather resistance. It is applied in industrial finishes, automotive coatings, powder coatings, and both water-based and solvent-based decorative paints.[18] A key performance attribute is its excellent fastness to over-coating, meaning it does not bleed or discolor when a clear varnish or subsequent paint layer is applied and baked.[1][4]

Toxicological Profile and Safety Handling

Based on available safety data, Pigment Yellow 155 is generally considered to be of a low order of toxicity and is not classified as a hazardous substance.[19][20] Like most organic pigments, it is characterized by minimal bioavailability and is considered practically non-toxic in acute oral studies.[20]

-

Human Health: In its solid powder form, the primary hazard is mechanical irritation from airborne dust. Inhalation of dust may cause mild respiratory irritation, while contact with eyes or skin can also lead to irritation.[19][20] No carcinogenic effects have been observed in chronic exposure studies with similar organic pigments.[20]

-

Environmental Fate: Organic pigments are generally not biodegradable and have low bioaccumulation potential due to their poor water solubility.[20] Specific ecological toxicity data for P.Y. 155 is limited.[12][21]

-

Handling and PPE: Standard industrial hygiene practices should be followed. This includes using in a well-ventilated area, avoiding dust generation, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a dust mask.[19][22]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Pigment Yellow 155

This protocol is a conceptual representation based on the general chemistry described in the literature.[11][13] Caution: This procedure should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures.

A. Diazotization of Dimethyl 2-aminoterephthalate

-

In a 250 mL beaker, create an acidic solution by adding 16.2 g of 31% hydrochloric acid to 20 mL of deionized water.[13]

-

Slowly add 10.0 g (0.047 mol) of Dimethyl 2-aminoterephthalate to the acid solution while stirring continuously for 1 hour to form a fine slurry.

-

Cool the slurry to 0-5°C in an ice-water bath.

-

Prepare a solution of sodium nitrite by dissolving approximately 3.6 g (0.052 mol) in 15 mL of water.

-

Add the sodium nitrite solution dropwise to the cold amine slurry over 30 minutes, ensuring the temperature remains below 5°C.

-

Continue stirring the resulting diazonium salt solution in the cold for an additional 30-60 minutes to ensure the reaction is complete. The solution should be clear.

B. Coupling Reaction

-

In a separate 500 mL beaker, prepare the coupling solution. Dissolve an equimolar amount of N,N'-1,4-phenylenebis(3-oxobutanamide) in a dilute aqueous sodium hydroxide solution.

-

Cool the coupling solution to 5-10°C.

-

Slowly add the cold diazonium salt solution (from Part A) to the stirred coupling solution over 60-90 minutes.

-

Maintain the pH of the reaction mixture within a specified range (typically weakly acidic to neutral) by adding a buffer or dilute sodium acetate solution as needed.

-

A yellow precipitate (crude pigment) will form immediately. Continue stirring the slurry for 2-3 hours to complete the coupling reaction.

-

Filter the pigment slurry using a Buchner funnel, wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of salts.

-

Dry the pigment in an oven at 60-80°C to yield the crude Pigment Yellow 155. Further pigmentation/finishing steps would be required to achieve desired application properties.

Protocol 2: Evaluation of Lightfastness in a Coating (Conceptual)

This protocol describes a standard methodology for assessing the lightfastness of a pigment dispersion.

-

Preparation of Test Panel:

-

Prepare a white base paint (e.g., an alkyd or acrylic enamel) containing titanium dioxide.

-

Prepare a masstone (full shade) dispersion by mixing a defined concentration of Pigment Yellow 155 (e.g., 5% by weight) into the base paint.

-

Prepare a tint dispersion by mixing a lower concentration of P.Y. 155 (e.g., 1%) with the white base paint.

-

Apply the masstone and tint paints uniformly onto a standardized test panel or card. Allow the panels to cure completely as per the paint manufacturer's instructions.

-

-

Exposure:

-

Cover half of each painted area (masstone and tint) on the test panel with an opaque, light-proof material.

-

Place the test panel in a weather-ometer or a chamber equipped with a Xenon arc lamp, which simulates the full spectrum of natural sunlight. The exposure should follow a standard protocol (e.g., ASTM G155 or ISO 11341).

-

-

Evaluation:

-

After a predetermined period of exposure, remove the panel from the chamber.

-

Remove the opaque covering.

-

Visually compare the exposed and unexposed portions of the panel.

-

Rate the color change of the exposed area against the Blue Wool Scale (ISO 105-B08). The scale consists of 8 blue wool standards, where Standard 1 shows very poor lightfastness and Standard 8 shows exceptionally high lightfastness. The lightfastness rating of the pigment corresponds to the Blue Wool Standard that shows a similar degree of fading.

-

References

- Ataman Kimya. (n.d.). PIGMENT YELLOW 155.

- Biosynth. (n.d.). Pigment yellow 155.

- SY Chemical Co., Ltd. (n.d.). Pigment Yellow 155.

- ChemicalBook. (n.d.). pigment yellow 155 | 77465-46-4.

- CAS.org. (n.d.). 68516-73-4 - Common Chemistry.

- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 155. Retrieved from Hangzhou Epsilon Chemical Co.,Ltd website.

- Origo Chemical. (n.d.). Pigment Yellow 155 | Fast Yellow 4G | CAS 68516-73-4.

- Dyechem. (2012, November 23). Pigment Yellow 155.

- Crownpigment. (n.d.). PIGMENT YELLOW 155 - Introduction and Application.

- Fineland Chem. (n.d.). DuraPrint® 3155J Pigment Yellow 155.

- Precise Color. (n.d.). China Pigment Yellow 155 / CAS 68516-73-4 factory and manufacturers.

- Hangzhou Fancheng Chemical Co.,Ltd. (n.d.). Technical Data Sheet Pigment Yellow 155.

- Scribd. (n.d.). Safety Data Sheet-Super Yellow-SB155.

- Zeya Chemicals. (n.d.). Pigment yellow 155-Corimax Yellow 3GP.

- Finelandpigment. (n.d.). Material Safety Data Sheet.

- Xcolor Pigment. (n.d.). Pigment yellow 155 ; Fast Yellow 4GP.

- Colors (India). (n.d.). Yellow 155 3GP - Technical Data Sheet.

- Union Pigment. (n.d.). TECHNICAL DATA SHEET Pigment Yellow 155.

- Benchchem. (n.d.). Pigment Yellow 155 | 77465-46-4.

- Google Patents. (n.d.). Preparation method and application of pigment yellow 155.

- Patsnap Eureka. (n.d.). A kind of preparation method of Pigment Yellow 155 for water-based ink and water-based paint with high transparency and high strength.

- ECHEMI. (n.d.). Pigment Yellow 155 SDS, 77465-46-4 Safety Data Sheets.

- MedchemExpress.com. (n.d.). Pigment Yellow 155 | Fluorescent Dye.

- Benchchem. (n.d.). Pigment Yellow 155 High-Performance Organic Pigment.

- ECHEMI. (n.d.). 77465-46-4, Pigment Yellow 155 Formula.

- Google Patents. (n.d.). JP2016089020A - C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant.

- Zeya Chemicals. (n.d.). Pigment Yellow 155 MSDS.

Sources

- 1. Pigment Yellow 155 | Fast Yellow 4G | CAS 68516-73-4 | Origo Chemical [origochem.com]

- 2. China Pigment Yellow 155 / CAS 68516-73-4 factory and manufacturers | Precise Color [precisechem.com]

- 3. Pigment Yellow 155 | 77465-46-4 | Benchchem [benchchem.com]

- 4. Pigment Yellow 155 - SY Chemical Co., Ltd. [sypigment.com]

- 5. News - PIGMENT YELLOW 155 - Introduction and Application [precisechem.com]

- 6. Pigment Yellow 155 [dyestuffintermediates.com]

- 7. biosynth.com [biosynth.com]

- 8. pigment yellow 155 | 77465-46-4 [chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. colors-india.com [colors-india.com]

- 11. CN115491051B - Preparation method and application of pigment yellow 155 - Google Patents [patents.google.com]

- 12. Pigment Yellow 155 High-Performance Organic Pigment [benchchem.com]

- 13. A kind of preparation method of Pigment Yellow 155 for water-based ink and water-based paint with high transparency and high strength - Eureka | Patsnap [eureka.patsnap.com]

- 14. JP2016089020A - C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant - Google Patents [patents.google.com]

- 15. icdn.tradew.com [icdn.tradew.com]

- 16. DuraPrint® 3155J Pigment Yellow 155 | Fineland Chem [finelandchem.com]

- 17. kingchemglobal.com [kingchemglobal.com]

- 18. epsilonpigments.com [epsilonpigments.com]

- 19. scribd.com [scribd.com]

- 20. icdn.tradew.com [icdn.tradew.com]

- 21. echemi.com [echemi.com]

- 22. zeyachem.net [zeyachem.net]

An In-depth Technical Guide to C.I. 200310 (Pigment Yellow 155)

Introduction

C.I. Pigment Yellow 155, with the Colour Index constitution number 200310, is a high-performance bisacetoacetarylide disazo yellow pigment.[1] It is characterized by its brilliant greenish-yellow shade, high tinting strength, and excellent fastness properties.[2] This guide provides a comprehensive technical overview of C.I. 200310, including its core molecular and physical properties, a detailed synthesis protocol, an analysis of its structure-property relationships, performance data, and key applications. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who require a deep understanding of this important organic pigment.

Core Molecular and Physicochemical Properties

C.I. 200310 is a complex organic molecule with the systematic IUPAC name Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bis-1,4-benzenedicarboxylate.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Colour Index Name | C.I. Pigment Yellow 155 | [3] |

| C.I. Constitution No. | 200310 | [3] |

| CAS Number | 68516-73-4, 77465-46-4 | [3] |

| Molecular Formula | C₃₄H₃₂N₆O₁₂ | [3] |

| Molecular Weight | 716.65 g/mol | [3] |

| Chemical Class | Bisacetoacetarylide Disazo | [3] |

| Appearance | Yellow powder | [2] |

| Shade | Greenish Yellow | [2] |

Synthesis Protocol

The synthesis of C.I. 200310 is a multi-step process that involves the preparation of two key intermediates: a diazonium salt and a coupling component. These intermediates are then reacted in a final coupling step to form the pigment.

Synthesis of Precursors

2.1.1. Dimethyl 2-aminoterephthalate (Diazo Component)

Dimethyl 2-aminoterephthalate can be synthesized via the catalytic hydrogenation of Dimethyl 2-nitroterephthalate. In a typical procedure, Dimethyl 2-nitroterephthalate is dissolved in a suitable solvent like isopropanol and subjected to hydrogenation in the presence of a catalyst (e.g., a precious metal catalyst) at elevated temperature (80-100 °C) and pressure (0.3-2.5 MPa).[4] Upon completion of the reaction, the catalyst is filtered off, and the product is crystallized by cooling, followed by filtration and drying.[4]

2.1.2. N,N'-1,4-phenylenebis(3-oxobutanamide) (Coupling Component)

This coupling component is prepared by the reaction of 1,4-phenylenediamine with a β-keto ester, such as ethyl acetoacetate. The condensation reaction is typically carried out in a high-boiling point solvent.

Detailed Synthesis of C.I. 200310

The overall synthesis involves the diazotization of Dimethyl 2-aminoterephthalate and its subsequent coupling with N,N'-1,4-phenylenebis(3-oxobutanamide).

Step 1: Diazotization of Dimethyl 2-aminoterephthalate

-

In a reaction vessel, prepare a suspension of Dimethyl 2-aminoterephthalate (2 moles) in an aqueous acidic solution, typically hydrochloric acid.

-

Cool the suspension to 0-5 °C with constant stirring.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C. The diazotization reaction is exothermic and requires careful temperature control.

-

Continue stirring for an additional 30-60 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt.

Step 2: Preparation of the Coupling Solution

-

In a separate vessel, dissolve N,N'-1,4-phenylenebis(3-oxobutanamide) in an aqueous alkaline solution, such as sodium hydroxide, to form the soluble enolate.

-

Cool the solution to 5-10 °C.

Step 3: Azo Coupling Reaction

-

Slowly add the cold diazonium salt solution from Step 1 to the cold coupling solution from Step 2 with vigorous agitation.

-

Maintain the temperature of the reaction mixture below 10 °C.

-

The pH of the reaction mixture should be carefully controlled, typically in the weakly acidic to neutral range, to facilitate the coupling reaction. This can be adjusted by the addition of a buffer solution or a weak acid.

-

The pigment precipitates out of the solution as a yellow solid upon successful coupling.

-

Continue stirring for 1-2 hours to ensure the completion of the reaction.

Step 4: Isolation and Post-Treatment

-

Filter the precipitated pigment and wash it thoroughly with water to remove any unreacted starting materials and inorganic salts.

-

The resulting pigment presscake can be subjected to a finishing treatment to optimize its physical properties, such as particle size and crystallinity. This often involves heating the pigment in water or an organic solvent.[5][6]

-

Dry the pigment in an oven at a controlled temperature (e.g., 80-100 °C) to obtain the final product.

Caption: Synthesis workflow for C.I. 200310.

Structure-Property Relationships

The excellent performance characteristics of C.I. 200310 are a direct result of its molecular structure and solid-state packing.

-

Tautomerism and Stability: The molecule exists predominantly in the bisketohydrazone tautomeric form, which is stabilized by strong intramolecular hydrogen bonding. This contributes significantly to the pigment's high stability and lightfastness.[7]

-

Molecular Shape and Crystallinity: C.I. 200310 has a relatively linear and elongated molecular structure. This can promote the formation of needle-like crystals, which can influence the rheological properties of pigment dispersions, sometimes leading to higher viscosity.[6]

-

Post-Synthetic Finishing: The final properties of the pigment are highly dependent on post-synthesis "finishing" treatments. By heating the crude pigment in high-boiling point solvents, it is possible to control the particle size and shape (crystallinity). This process can reduce the aspect ratio of the crystals, leading to lower viscosity in dispersions and improved color strength.[5]

Caption: Key structure-property relationships of C.I. 200310.

Performance Characteristics

C.I. 200310 exhibits excellent fastness to light, heat, and various chemicals, making it suitable for a wide range of demanding applications.

| Performance Parameter | Rating/Value | Reference(s) |

| Light Fastness (Full Shade) | 8 (on 1-8 Blue Wool Scale) | [8] |

| Heat Resistance | 180-200 °C (Coatings) | [3][8] |

| 260 °C (HDPE, 5 min) | [2] | |

| Acid Resistance | 5 (on 1-5 scale) | [8] |

| Alkali Resistance | 5 (on 1-5 scale) | [8] |

| Solvent Resistance | Good to Excellent | [2] |

| Migration Resistance | 5 (on 1-5 scale) | [3] |

Spectroscopic Characterization (Expected)

While specific, publicly available spectra for C.I. 200310 are limited, the following are the expected characteristic signals based on its structure:

-

FT-IR Spectroscopy: The spectrum would be expected to show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the keto and ester groups (in the range of 1650-1750 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching vibrations.

-

UV-Vis Spectroscopy: In a suitable solvent, the UV-Vis spectrum would likely exhibit a strong absorption band in the visible region, responsible for its yellow color, arising from the π → π* electronic transitions within the extensive conjugated azo system.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex, showing signals in the aromatic region (7-9 ppm) corresponding to the protons on the phenyl and terephthalate rings. Signals for the N-H protons would also be present, likely as broad singlets. The methyl protons of the ester and acetyl groups would appear in the upfield region (around 2-4 ppm).

Applications

The excellent performance profile of C.I. 200310 makes it a versatile pigment for numerous applications, including:

-

Plastics: It is widely used for coloring a variety of plastics, including polyolefins (HDPE, LDPE, PP) and PVC, due to its high heat stability and migration resistance.

-

Inks: Its good dispersibility and resistance to chemicals and light make it suitable for various printing ink formulations.

-

Coatings: It is used in industrial and automotive coatings, powder coatings, and coil coatings, where its excellent weather fastness is a key advantage.[7]

Conclusion

C.I. 200310 (Pigment Yellow 155) is a high-performance organic pigment with a well-defined chemical structure that imparts excellent stability and coloristic properties. Its synthesis, while multi-step, follows established principles of azo chemistry. The ability to fine-tune its physical properties through post-synthesis finishing treatments further enhances its utility in a wide range of demanding applications. This guide has provided a comprehensive overview of the key technical aspects of this important pigment, offering valuable insights for professionals in the field.

References

- EP3215571A2 - C.i.

- JP2016089020A - C.i.

-

Pigment Yellow 155 - Hangzhou Epsilon Chemical Co.,Ltd. (URL: [Link])

-

Pigment Yellow 155. (URL: [Link])

-

PIGMENT YELLOW 155 - Ataman Kimya. (URL: [Link])

-

Pigment Yellow 155 - SY Chemical Co., Ltd. (URL: [Link])

- CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation - Google P

-

The crystal and molecular structure of C.I.Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pigment Yellow 155 - SY Chemical Co., Ltd. [sypigment.com]

- 3. Pigment Yellow 155 [dyestuffintermediates.com]

- 4. CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation - Google Patents [patents.google.com]

- 5. EP3215571A2 - C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant - Google Patents [patents.google.com]

- 6. JP2016089020A - C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant - Google Patents [patents.google.com]

- 7. Pigment Yellow 155 High-Performance Organic Pigment [benchchem.com]

- 8. researchgate.net [researchgate.net]

Synthesis and CAS number for Pigment Yellow 155

An In-Depth Technical Guide to the Synthesis and Properties of C.I. Pigment Yellow 155

Introduction

C.I. Pigment Yellow 155 (PY 155) is a high-performance organic pigment renowned for its brilliant greenish-yellow shade, exceptional durability, and versatile applicability.[1] As a member of the disazo chemical class, it possesses a symmetrical molecular structure that contributes to its excellent stability against heat, light, and chemical exposure.[2][3] These robust properties make it an ideal colorant in demanding applications, including plastics, industrial coatings, automotive finishes, and printing inks, where it often serves as a superior, heavy-metal-free alternative to lead chromate pigments.[4]

This technical guide provides a comprehensive overview of Pigment Yellow 155, designed for researchers and scientists. It delves into its core chemical identity, physicochemical properties, a detailed, step-by-step synthesis protocol with explanations for critical process choices, and post-synthesis finishing techniques that define the final product's performance characteristics.

Chemical Identity and Physicochemical Properties

The specific chemical structure and physical attributes of Pigment Yellow 155 are fundamental to its performance. Its identity is precisely defined by several international standards, most notably its Colour Index (C.I.) and CAS Registry Number.

| Table 1: Chemical Identification of Pigment Yellow 155 | |

| C.I. Generic Name | Pigment Yellow 155 |

| C.I. Constitution Number | 200310[2] |

| CAS Registry Number | 68516-73-4[2][4][5][6] |

| Alternate CAS Number | 77465-46-4[7] |

| Chemical Formula | C₃₄H₃₂N₆O₁₂[1][3][5] |

| Molecular Weight | 716.65 g/mol [3] |

| Chemical Class | Disazo / Diacetoacetyl Arylide[2] |

The performance of PY 155 in various applications is dictated by its fastness properties. It exhibits remarkable resistance to heat, weathering, and various chemicals, making it suitable for durable goods and exterior applications.

| Table 2: Physicochemical and Fastness Properties of Pigment Yellow 155 | |

| Density | 1.2 - 1.5 g/cm³[1][4] |

| Specific Surface Area | ~50 m²/g[1][4] |

| Oil Absorption | 40 - 80 g/100g [2][4] |

| Heat Resistance | Up to 280 °C (in HDPE)[1][4] |

| Light Fastness (Full Shade, 1-8 Scale) | 7-8[1][4] |

| Weather Resistance (1-5 Scale) | 5[1][4] |

| Acid Resistance (1-5 Scale) | 5[1][5] |

| Alkali Resistance (1-5 Scale) | 5[1][5] |

| Migration Resistance (1-5 Scale) | 5[1][5] |

Core Synthesis Methodology

The industrial synthesis of Pigment Yellow 155 is a classic example of a bis-azo coupling reaction. This process involves the reaction of two equivalents of a diazonium salt (the diazo component) with one equivalent of a molecule containing two active methylene coupling sites (the coupling component). The symmetry of the coupling component is key to the pigment's structure.

The overall reaction scheme involves the diazotization of Dimethyl 2-aminoterephthalate, which is then coupled with 1,4-Diacetoacetyl-p-phenylenediamine.

Detailed Synthesis Protocol

The manufacturing process is typically a multi-step batch operation requiring precise control over stoichiometry, temperature, and pH.[8]

Step 1: Preparation of the Diazonium Salt (Diazotization)

-

Procedure: Two molar equivalents of Dimethyl 2-aminoterephthalate are dispersed in an aqueous solution of hydrochloric acid.[3] The mixture is cooled to a temperature range of 0-5°C using an ice bath. An aqueous solution of sodium nitrite is then added slowly and portion-wise, ensuring the temperature does not exceed 5°C. The reaction is stirred until a clear solution of the diazonium salt is formed.

-

Causality & Expertise: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. Maintaining a low temperature is critical to prevent its decomposition into phenolic by-products, which would act as impurities and negatively impact the final pigment's color purity and brightness. The use of excess acid ensures the complete protonation of the amino group and prevents the formation of unwanted diazoamino compounds.

Step 2: Dissolution of the Coupling Component

-

Procedure: One molar equivalent of 1,4-Diacetoacetyl-p-phenylenediamine is dissolved in a stoichiometric amount of aqueous sodium hydroxide solution.[8] This creates a clear, alkaline solution of the coupling component.

-

Causality & Expertise: The acetoacetyl groups contain acidic α-protons. In an alkaline medium, these protons are abstracted to form a water-soluble enolate. This enolate is the electron-rich species that is the true nucleophile in the subsequent electrophilic aromatic substitution (azo coupling) reaction. Complete dissolution is necessary to ensure a homogeneous reaction and prevent inconsistencies in the final product.

Step 3: The Azo Coupling Reaction

-

Procedure: The previously prepared diazonium salt solution is slowly added to the vigorously stirred solution of the coupling component.[3][8] The pH of the reaction mixture is carefully controlled, typically within a weakly acidic to neutral range (e.g., pH 4.5-6.0), by the simultaneous addition of a buffer or a dilute base. The temperature is kept low, often below 20°C. The precipitation of the bright yellow pigment occurs immediately upon mixing.

-

Causality & Expertise: The rate and mechanism of the azo coupling are highly pH-dependent. The diazonium ion is a weak electrophile and reacts efficiently only with the highly nucleophilic enolate form of the coupling component. If the pH is too low (too acidic), the enolate concentration decreases, slowing the reaction. If the pH is too high (too alkaline), the diazonium salt can convert to a non-reactive diazotate isomer. Precise pH control is therefore a self-validating system for maximizing yield and ensuring the correct chemical structure.

Post-Synthesis Processing and Finishing

The crude pigment slurry obtained from the coupling reaction is typically not in its optimal application form. A "finishing" step is required to modify the pigment's physical properties, such as crystal size, shape, and surface area, which profoundly influence its color strength, opacity, and dispersibility.[9]

Method 1: Thermal Solvent Treatment

-

Protocol: The filtered and washed pigment cake is re-slurried in water, often with the addition of a high-boiling point, water-miscible organic solvent such as 1-butanol or DMF.[9] The slurry is then heated to an elevated temperature (e.g., 95°C or higher) and held for several hours.[10]

-

Mechanism & Rationale: This process, known as crystal ripening or finishing, uses thermal energy to promote the growth of larger, more perfect crystals. Smaller, less stable primary particles dissolve and re-precipitate onto the surface of larger, more stable crystals. This results in a pigment with improved crystallinity, which enhances its solvent fastness, bleed resistance, and thermal stability. The choice of solvent can also influence the final particle shape.

Method 2: Mechanical Milling

-

Protocol: The dried pigment powder is subjected to a mechanical grinding process, often in the presence of a grinding agent like sodium chloride and a wetting agent.[11] This can be performed in equipment such as a ball mill or kneader. After milling, the grinding agent is washed away with water.

-

Mechanism & Rationale: In contrast to solvent treatment, milling is a top-down approach designed to reduce particle size. The intense mechanical shear breaks down pigment agglomerates and even primary crystals. This process is employed when a higher specific surface area is desired, which typically leads to increased color strength and transparency, properties that are highly valued in printing inks and certain plastic films.[11]

Conclusion

C.I. Pigment Yellow 155 is a cornerstone of the high-performance pigment portfolio. Its synthesis via a controlled bis-azo coupling reaction is a well-established industrial process where meticulous control of reaction parameters is paramount for achieving the desired quality. The subsequent finishing steps are not merely purification; they are critical for tailoring the pigment's physical form to meet the specific demands of its final application, whether it be for opaque plastics or transparent inks. The combination of its brilliant color and exceptional durability ensures its continued importance across a wide range of scientific and industrial fields.

References

-

Ataman Kimya. (n.d.). PIGMENT YELLOW 155. Retrieved from [Link]

- Google Patents. (2020). Preparation method and application of pigment yellow 155. (CN111876023A).

- Google Patents. (2017). C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant. (EP3215571A2).

- Google Patents. (2016). C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant. (JP2016089020A).

-

ResearchGate. (2006). PREPARATION-OF-YELLOW-PIGMENTS. Retrieved from [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 155. Retrieved from [Link]

-

Precise Color. (n.d.). China Pigment Yellow 155 / CAS 68516-73-4 factory and manufacturers. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Pigment Yellow 155. Retrieved from [Link]

-

Hangzhou Fancheng Chemical Co.,Ltd. (n.d.). Technical Data Sheet Pigment Yellow 155. Retrieved from [Link]

-

World Of Dyes. (2012). Pigment Yellow 155. Retrieved from [Link]

Sources

- 1. DuraPrint® 3155J Pigment Yellow 155 | Fineland Chem [finelandchem.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. Pigment Yellow 155 [dyestuffintermediates.com]

- 4. icdn.tradew.com [icdn.tradew.com]

- 5. China Pigment Yellow 155 / CAS 68516-73-4 factory and manufacturers | Precise Color [precisechem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. pigment yellow 155 | 77465-46-4 [chemicalbook.com]

- 8. CN115491051B - Preparation method and application of pigment yellow 155 - Google Patents [patents.google.com]

- 9. EP3215571A2 - C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant - Google Patents [patents.google.com]

- 10. JP2016089020A - C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic characterization of Pigment Yellow 155

An In-Depth Technical Guide to the Spectroscopic Characterization of Pigment Yellow 155

This guide provides a comprehensive technical overview of the essential spectroscopic methods used to characterize C.I. Pigment Yellow 155 (PY 155). As a high-performance bisacetoacetarylide disazo pigment, PY 155 is valued for its brilliant greenish-yellow hue, excellent lightfastness, and thermal stability, making it a critical colorant in plastics, coatings, and printing inks.[1] A thorough understanding of its spectroscopic signature is paramount for quality control, formulation development, and competitive analysis.

This document moves beyond mere procedural descriptions to delve into the causality behind analytical choices, offering field-proven insights to ensure robust and reliable characterization.

Foundational Properties of Pigment Yellow 155

A precise characterization begins with understanding the fundamental physicochemical properties of the pigment. These parameters are the baseline against which all spectroscopic data are interpreted. PY 155 is a disazo pigment known for its high tinting strength and good resistance to solvents, acids, and alkalis.[2][3]

| Property | Value | Source |

| C.I. Name | Pigment Yellow 155 | [2] |

| C.I. Number | 200310 | [2][4] |

| CAS Number | 68516-73-4 | [2] |

| Chemical Class | Disazo | [2] |

| Molecular Formula | C₃₄H₃₂N₆O₁₂ | [5] |

| Molecular Weight | 716.65 g/mol | [5] |

| Appearance | Brilliant yellow powder | [4] |

| Shade | Greenish Yellow | [2][3] |

The molecular structure of PY 155 is central to its properties. Crystallographic studies have shown that the molecule exists predominantly in the bisketohydrazone tautomeric form, which is stabilized by strong intramolecular hydrogen bonding, contributing to its planarity and overall stability.[6]

General Spectroscopic Workflow

A validated characterization relies on a systematic workflow. The process ensures that data from different techniques are complementary and build a cohesive profile of the pigment.

UV-Visible (UV-Vis) Spectroscopy: The Basis of Color

Expertise & Experience: UV-Vis spectroscopy is the primary technique for quantifying the color properties of a pigment. It directly probes the electronic transitions within the molecule's extensive π-conjugated system, which are responsible for its absorption of visible light. The position and shape of the absorption maximum (λmax) are fundamental to its characteristic yellow hue.[1] A shift in λmax can indicate impurities, solvent interactions (solvatochromism), or changes in the pigment's crystalline form.[7]

Experimental Protocol:

-

Solvent Selection: PY 155 has limited solubility. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are effective solvents. Use of sonication may be required to achieve complete dissolution.[1]

-

Sample Preparation: Prepare a dilute stock solution of PY 155 in the chosen solvent (e.g., 10 mg/L). Ensure the concentration results in an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0 A.U.).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Calibrate the baseline using a cuvette filled with the pure solvent.

-

Scan the sample solution from 800 nm to 200 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

Data Interpretation & Trustworthiness: The spectrum of PY 155 in a suitable solvent will exhibit a strong absorption band in the violet-blue region of the visible spectrum (typically 400-450 nm), which is why the pigment appears yellow. For yellow pigments, a λmax around 449 nm has been reported in literature for similar compounds.[8] The absence of unexpected peaks validates the purity of the sample, while the absorbance value at λmax, according to the Beer-Lambert Law, confirms its concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: Molecular Fingerprinting

Expertise & Experience: FTIR spectroscopy is indispensable for identifying the functional groups within the PY 155 molecule. It provides a unique "fingerprint" that confirms its chemical identity and can quickly reveal the presence of synthetic precursors, additives, or degradation products. The technique is particularly sensitive to carbonyl (C=O), amine (N-H), and aromatic (C=C) vibrations.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet (Transmission): Mix ~1 mg of the dry pigment powder with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr). Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. This method provides high-quality spectra.

-

Attenuated Total Reflectance (ATR): Place a small amount of the pigment powder directly onto the ATR crystal (e.g., diamond). This is a faster method requiring minimal sample preparation.[9]

-

-

Instrumentation: Use an FTIR spectrometer operating in the mid-infrared range (4000-400 cm⁻¹).[9]

-

Measurement:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Interpretation & Trustworthiness: The FTIR spectrum of PY 155 is complex but reveals key structural features. By comparing the obtained spectrum to a reference, one can validate the pigment's identity.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3435 (broad) | N-H stretching | Confirms the presence of the secondary amine (amide) groups. A broad signal can indicate hydrogen bonding.[10] |

| ~3000-3100 | Aromatic C-H stretching | Indicates the presence of the benzene rings in the structure. |

| ~2850-2960 | Aliphatic C-H stretching | Corresponds to the methyl (CH₃) groups of the ester functionalities. |

| ~1730 (sharp) | Ester C=O stretching | A strong, sharp peak characteristic of the four methoxycarbonyl groups. This is a key identifier.[10] |

| ~1670 | Amide I C=O stretching | Confirms the presence of the acetoacetamide amide linkages. |

| ~1500-1600 | Aromatic C=C stretching & N-H bending | Multiple bands confirming the aromatic rings and amide II vibrations. |

| ~1200-1300 | C-O stretching | Associated with the ester groups. |

The presence and relative intensity of these peaks serve as a self-validating system. For instance, a strong ester carbonyl peak (~1730 cm⁻¹) without corresponding aliphatic C-H stretches would be anomalous and warrant further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Expertise & Experience: While UV-Vis and FTIR confirm color and functional groups, NMR provides the definitive, atom-by-atom map of the molecular structure. Both ¹H and ¹³C NMR are employed to ensure every part of the molecule is accounted for. This is the most powerful technique for absolute structural confirmation and for identifying and quantifying isomeric impurities or residual starting materials.

Experimental Protocol:

-

Solvent Selection: A deuterated solvent capable of dissolving the pigment is required. DMSO-d₆ is a common choice.

-

Sample Preparation: Dissolve 5-10 mg of PY 155 in approximately 0.6 mL of the deuterated solvent in an NMR tube. Gentle heating or sonication may be necessary.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Measurement:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Advanced 2D NMR experiments (like COSY and HSQC) can be run to confirm connectivity if needed.

-

Data Interpretation & Trustworthiness:

-

¹H NMR: The spectrum will show distinct signals for aromatic protons (typically 7.0-8.5 ppm), the N-H protons (can be broad and downfield), and the methyl protons of the ester and acetyl groups (typically 2.0-4.0 ppm). The integration of these peaks must correspond to the number of protons in the proposed structure.

-

¹³C NMR: The carbon spectrum provides complementary information. Key signals include those for the carbonyl carbons of the esters and amides (160-180 ppm), the aromatic carbons (110-150 ppm), and the methyl carbons (20-50 ppm). The presence of signals corresponding to carboxylic acid carbons is a key piece of evidence for the overall structure.[1][10]

The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of the entire molecular structure, providing the highest level of trustworthiness in identity confirmation.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: Mass spectrometry provides a direct measurement of the pigment's molecular weight, serving as a final, crucial check on its identity. It is also highly sensitive for detecting impurities with different molecular weights.

Experimental Protocol:

-

Sample Preparation: Prepare a very dilute solution of the pigment in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is typically used.

-

Measurement: Infuse the sample solution into the spectrometer and acquire the mass spectrum in positive ion mode.

Data Interpretation & Trustworthiness: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 717.66 (calculated for C₃₄H₃₃N₆O₁₂⁺). The detection of this exact mass (or a high-resolution mass measurement confirming the elemental composition) provides unequivocal proof of the pigment's molecular formula and weight.

References

- JP2016089020A - C.i. pigment yellow 155 and method for preparing the same...

-

PIGMENT YELLOW 155 - Ataman Kimya. [Link]

-

Pigment Yellow 155 - Hangzhou Epsilon Chemical Co.,Ltd. [Link]

- EP3215571A2 - C.i. pigment yellow 155 and process for preparing the same...

-

The crystal and molecular structure of C.I.Pigment Yellow 155... - ResearchGate. [Link]

-

Pigment Yellow 155 - SY Chemical Co., Ltd. [Link]

-

China Pigment Yellow 155 / CAS 68516-73-4 factory and manufacturers - Precise Color. [Link]

-

FT-IR spectrum of the crude yellow pigment... - ResearchGate. [Link]

-

Technical Data Sheet Pigment Yellow 155 - Hangzhou Fancheng Chemical Co.,Ltd. [Link]

-

Pigment Yellow 155 - Chemical LAND21. [Link]

-

Raman spectroscopic database of azo pigments... - ResearchGate. [Link]

-

Spectral Analysis of Azo Derivatives... - ResearchGate. [Link]

-

UV-vis absorption spectrum of yellow pigment - ResearchGate. [Link]

-

FTIR spectrum of yellow pigment extracted from Citricoccus sp. - ResearchGate. [Link]

-

Artifical Yellow Pigments: Production and Characterization... - morana-rtd.com. [Link]

-

Raman spectroscopic database of azo pigments and application to modern art studies - Academia.edu. [Link]

-

Azo Pigments Make Raman Spectral Multiplexing More Sensitive - ACS Central Science. [Link]

-

Spectrophotometric Analysis of Some Reactive Azo Dyes... - Worldwidejournals.com. [Link]

-

Fourier Transform Infrared (FTIR) Database of Historical Pigments... - MDPI. [Link]

Sources

- 1. Pigment Yellow 155 High-Performance Organic Pigment [benchchem.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. Pigment Yellow 155 - SY Chemical Co., Ltd. [sypigment.com]

- 4. China Pigment Yellow 155 / CAS 68516-73-4 factory and manufacturers | Precise Color [precisechem.com]

- 5. Pigment Yellow 155 [dyestuffintermediates.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Tautomeric forms of disazoacetoacetanilide pigments

An In-Depth Technical Guide to the Tautomeric Forms of Disazoacetoacetanilide Pigments

Authored by a Senior Application Scientist

Abstract

Disazoacetoacetanilide pigments, commonly known as diarylide yellows, represent a cornerstone of the yellow organic pigment market, valued for their high color strength and cost-effectiveness.[1] A critical, yet often overlooked, aspect of their molecular chemistry is the phenomenon of tautomerism, which dictates their ultimate physical and chemical properties, including color, stability, and performance. This guide provides an in-depth exploration of the tautomeric equilibrium in these pigments, moving beyond simple definitions to offer researchers and development professionals a comprehensive understanding of the structural dynamics at play. We will dissect the causality behind analytical choices, present field-proven methodologies for characterization, and discuss the profound implications of tautomerism on pigment performance.

The Fundamental Equilibrium: Bis-keto-hydrazone vs. Bis-azo-enol Forms

Disazoacetoacetanilide pigments are not static molecular entities. They exist in a dynamic equilibrium between two primary tautomeric forms: the bis-azo-enol and the bis-keto-hydrazone. This prototropic tautomerism involves the migration of a proton between oxygen and nitrogen atoms, fundamentally altering the conjugated system and, consequently, all electronic and photophysical properties of the molecule.[2][3]

While both forms can exist, particularly in solution, extensive crystallographic studies have unequivocally demonstrated that the bis-keto-hydrazone form is the predominant, more stable tautomer in the solid state .[4][5][6] This stability is largely attributed to the formation of strong intramolecular hydrogen bonds that create a more planar and rigid molecular structure.[6]

Below is a depiction of this critical equilibrium for a generic disazoacetoacetanilide structure, exemplified by Pigment Yellow 12.

Caption: The tautomeric equilibrium in disazoacetoacetanilide pigments.

Analytical Characterization: A Multi-Faceted Approach

Determining the dominant tautomeric form and quantifying the equilibrium in different states (solid vs. solution) requires a synergistic application of multiple analytical techniques. The choice of method is dictated by the specific information required, from unambiguous solid-state structure to dynamic solution-phase behavior.

X-ray Crystallography: The Definitive Solid-State Arbiter

Expertise & Causality: For determining the molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard. It provides a precise three-dimensional map of atomic positions, allowing for the direct measurement of bond lengths and the visualization of hydrogen bonding networks. The key distinction lies in identifying either a C-O single bond and N=N double bond (azo-enol) or a C=O double bond and N-N single bond (keto-hydrazone). For diarylide pigments like C.I. Pigment Yellow 12, crystallographic data consistently confirms the bis-keto-hydrazone structure, stabilized by intramolecular N-H···O=C hydrogen bonds that enforce molecular planarity.[4][5][6]

Self-Validation: The resulting crystal structure is a self-validating system. The observed bond lengths (e.g., C=O typically ~1.23 Å, C-O ~1.36 Å) and the location of the hydrogen atom on the nitrogen rather than the oxygen provide indisputable evidence for the hydrazone form.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution and Solid State

Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria, particularly in solution.[8] Since the proton exchange between tautomers is often fast on the NMR timescale, an averaged signal is typically observed.[8] However, specific nuclei (¹H, ¹³C, and especially ¹⁵N) serve as exquisite probes of the molecular environment.

-

¹H NMR: The most direct evidence comes from the N-H proton of the hydrazone tautomer, which typically appears as a broad signal at a very downfield chemical shift (e.g., 16-17 ppm), indicative of strong hydrogen bonding.[9]

-

¹³C NMR: The chemical shift of the carbonyl carbon is a key indicator. A signal in the range of 160-175 ppm is characteristic of a ketone (hydrazone form), whereas a signal for an enolic carbon would appear further upfield.

-

¹⁵N NMR: As the nitrogen atoms are at the heart of the tautomerism, ¹⁵N NMR is particularly advantageous.[10] The chemical shifts of the nitrogen atoms in an azo group (-N=N-) are significantly different from those in a hydrazone group (-NH-N=C). Two-dimensional ¹H-¹⁵N correlation experiments (HMBC) can provide direct measurement of the hydrazone percentage in solution.[11][12]

Data Presentation: Characteristic NMR Signatures

| Spectroscopic Probe | Azo-Enol Form Signature | Keto-Hydrazone Form Signature | Rationale |

| ¹H NMR | O-H proton, variable shift | N-H proton, ~16-17 ppm | Strong intramolecular H-bond in hydrazone form causes significant deshielding. |

| ¹³C NMR | C-OH, ~150-160 ppm | C=O, ~160-175 ppm | Carbonyl carbon is more deshielded than enolic carbon. |

| ¹⁵N NMR | Azo (-N=N-) nitrogens | Hydrazone (-NH-N=C) nitrogens | The chemical environment of nitrogen is fundamentally different in the two forms.[9] |

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Objective: To determine the presence of the keto-hydrazone tautomer in a disazoacetoacetanilide pigment using ¹H NMR.

-

Materials: Pigment sample, deuterated dimethyl sulfoxide (DMSO-d₆), NMR tubes, volumetric flasks.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Sample Preparation: Accurately weigh ~10-15 mg of the pigment and dissolve it in 0.7 mL of DMSO-d₆ in a clean vial. Causality: DMSO is a polar aprotic solvent capable of dissolving these pigments and breaking intermolecular hydrogen bonds, but the strong intramolecular H-bond of the hydrazone form often persists.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Lock and shim the spectrometer on the deuterium signal of the solvent.

-

Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is large enough to observe downfield signals (e.g., up to 20 ppm).

-

Data Analysis: Integrate all relevant peaks. Look for a characteristic broad signal in the 15-18 ppm region. The presence of this peak is strong evidence for the N-H proton of the keto-hydrazone tautomer.[9]

-

-

Self-Validation: The observation of the highly deshielded N-H proton, coupled with the expected aromatic and aliphatic signals, provides a validated confirmation of the hydrazone structure's presence in the solution.

UV-Visible Spectroscopy: Monitoring the Equilibrium

Expertise & Causality: The azo-enol and keto-hydrazone tautomers possess different chromophoric systems, leading to distinct electronic absorption spectra.[2] Typically, the more extended conjugated system of the keto-hydrazone form results in a bathochromic shift (absorption at a longer wavelength) compared to the azo-enol form.[13] This technique is particularly useful for studying how external factors, like solvent polarity, influence the tautomeric equilibrium.[14] In a series of solvents, a shift in the absorption maximum (λ_max) can indicate a shift in the equilibrium.

Experimental Protocol: Solvatochromic Study via UV-Vis Spectroscopy

-

Objective: To investigate the influence of solvent polarity on the tautomeric equilibrium.

-

Materials: Pigment sample, a series of solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, DMSO), quartz cuvettes.

-

Instrumentation: Dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the pigment in a suitable solvent (e.g., acetone).

-

Serial Dilutions: Prepare a series of dilute solutions (~10⁻⁵ M) in each of the selected solvents by adding a small aliquot of the stock solution. Causality: Using a stock solution ensures the same amount of pigment is analyzed in each solvent.

-

Spectrum Acquisition: Record the absorption spectrum for each solution from 300 to 700 nm, using the pure solvent as a blank.

-

Data Analysis: Record the λ_max for each solvent. Plot λ_max versus a solvent polarity scale (e.g., the Dimroth-Reichardt E_T(30) parameter).

-

-

Self-Validation: A systematic shift in λ_max correlated with solvent polarity provides validated evidence of the equilibrium's sensitivity to its environment. A shift to longer wavelengths in more polar solvents often suggests stabilization of the more polar keto-hydrazone form.[11]

Workflow for Comprehensive Tautomer Analysis

The robust characterization of these pigments requires an integrated workflow, leveraging the strengths of each technique to build a complete picture from the solid state to solution behavior.

Caption: Integrated workflow for the analysis of tautomerism.

Factors Influencing the Tautomeric Equilibrium

The position of the azo-enol <=> keto-hydrazone equilibrium is not fixed; it is a delicate balance influenced by both internal molecular structure and external environmental factors.

-

Substituent Effects: The electronic nature of substituents on the aromatic rings can modulate the equilibrium. Electron-withdrawing groups can influence the acidity of the proton and the stability of the resulting conjugated system, thereby shifting the balance.[15][16] However, for many diarylide pigments, the inherent stability of the dual intramolecularly hydrogen-bonded keto-hydrazone form dominates over subtle electronic effects.

-

Solvent Effects: As demonstrated in the UV-Vis protocol, the solvent plays a crucial role. Polar solvents tend to stabilize the more polar tautomer. The keto-hydrazone form, with its carbonyl group and N-H bond, is generally more polar than the azo-enol form and is often favored in polar solvents like DMSO or DMF.[11][14]

-

pH: In solution, the pH can dramatically shift the equilibrium.[17][18] Under basic conditions, deprotonation can occur, favoring an anionic species that may have more azo-enolate character. Conversely, acidic conditions can lead to protonation.[17]

Conclusion: From Molecular Structure to Macroscopic Performance

Understanding the tautomeric forms of disazoacetoacetanilide pigments is not merely an academic exercise. The dominance of the bis-keto-hydrazone tautomer is directly responsible for many of the properties that make these pigments commercially valuable. The planar, hydrogen-bonded structure enhances crystal packing, which in turn influences thermal stability, insolubility, and lightfastness.[2][6] For researchers and formulators, a thorough grasp of this equilibrium is essential for predicting pigment behavior, optimizing synthesis, and designing new molecules with tailored performance characteristics for advanced applications.

References

- Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing.

- Tautomerism in azo dyes. FOLIA.

- Tautomerism of azo dyes in the solid state. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.

- Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing.

- Azo-hydrazone tautomerism of azo dyes.

- The crystal structure of C.I. Pigment Yellow 12.

- Pigment Yellow 12. Wikipedia.

- Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes.

- The azo-enol and keto-hydrazone tautomerism of synthesized dyes 1–14.

- Crystal structures of azo pigments derived

- Study of the azo-hydrazone tautomerism of Acid Orange 20 by spectroscopic techniques: UV-Visible, Raman, and surface-enhanced Raman scattering.

- Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing.

- Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing.

- Spectrophotometric investigations and computational calculations of prototropic tautomerism and acid–base properties of some new azo dyes. Sci-Hub.

- Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane deriv

- Solvatochromism, halochromism, and azo-hydrazone tautomerism in novel V-shaped azo-azine colorants - consolidated experimental and computational approach.

- Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters.

- Scheme (II): Keto-enol tautomerism for azo (I, II).

- Pigment Yellow 12: A Comprehensive Guide to Its Uses, Properties, and Selection Criteria. FineLand Chem.

- The crystal structure of aceto-acetanilide azo-pigments VI. C.I. Pigment Yellow 4, a-(l-hydroxyethylidene) acetanilide-a-azo-(4'-nitrobenzene). Semantic Scholar.

- Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives.

- Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences.

Sources

- 1. Pigment Yellow 12: A Comprehensive Guide to Its Uses, Properties, and Selection Criteria | Fineland Chem [finelandchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]

- 6. Sci-Hub. Crystal structures of azo pigments derived from acetoacetanilide / Journal of the Society of Dyers and Colourists, 1988 [sci-hub.ru]

- 7. semanticscholar.org [semanticscholar.org]

- 8. folia.unifr.ch [folia.unifr.ch]

- 9. ias.ac.in [ias.ac.in]

- 10. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]

- 11. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cris.unibo.it [cris.unibo.it]

An In-Depth Technical Guide to the Solubility and Solvent Resistance of Pigment Yellow 155

Introduction

Pigment Yellow 155 (C.I. No. 200310; CAS No. 68516-73-4) is a high-performance disazo pigment that has carved a significant niche in the coloration of plastics, inks, and coatings.[1] Its brilliant greenish-yellow shade, coupled with excellent fastness properties, makes it a desirable alternative to traditional pigments like chrome yellow and some diarylide yellows.[2][3] This guide provides a comprehensive technical analysis of two critical performance attributes of Pigment Yellow 155: its solubility in various organic solvents and its resistance to solvent attack in cured systems. Understanding these characteristics is paramount for researchers, scientists, and formulation chemists to optimize its use in diverse applications, from industrial paints and automotive coatings to printing inks and masterbatches.[4]

From a molecular standpoint, Pigment Yellow 155 is a bisacetoacetarylide disazo pigment.[1] Its chemical formula is C34H32N6O12.[5] This complex organic structure is fundamental to its inherent properties, including its notable solvent resistance and thermal stability.[1] The molecule exists in a bisketohydrazone form, a structural characteristic that contributes to its stability.[1]

Part 1: Solubility Profile of Pigment Yellow 155

While generally characterized by its low solubility, understanding the nuanced interactions of Pigment Yellow 155 with various organic solvents is crucial for dispersion stability and preventing issues like bleeding and migration in finished products. The pigment is generally described as being soluble in organic solvents such as alcohols and ketones.[6]

Quantitative Solubility Data

Precise quantitative solubility data for Pigment Yellow 155 is not extensively published in academic literature, as it is primarily valued for its insolubility. However, technical datasheets from various manufacturers provide qualitative assessments of its resistance to a range of common industrial solvents. This resistance is often rated on a scale of 1 to 5, where 5 indicates excellent resistance (negligible bleeding or dissolution) and 1 indicates poor resistance.

| Solvent | Resistance Rating (1-5 Scale) |

| Xylene | 4-5 |

| Ethanol | 4-5 |

| Ethyl Acetate | 4-5 |

| Methyl Ethyl Ketone (MEK) | 4-5 |

| White Spirit | 4 |

| Ester | 5 |

| Benzene | 4-5 |

Note: Data compiled from multiple technical datasheets.[7][8][9] The rating scale is a common industry standard where 5 denotes excellent resistance and 1 denotes poor resistance.

Factors Influencing Solubility

The solubility of an organic pigment like Pigment Yellow 155 is not an absolute value but is influenced by several factors:

-

Solvent Polarity and Hansen Solubility Parameters: The principle of "like dissolves like" is a primary determinant. Solvents with solubility parameters closer to that of the pigment are more likely to cause swelling or partial dissolution.

-

Temperature: Increased temperature generally enhances the solubility of solids in liquids. This is a critical consideration in applications involving high-temperature processing, such as in plastics extrusion.[3]

-

Particle Size and Surface Area: Finer pigment particles, with their higher surface area-to-volume ratio, can exhibit slightly higher apparent solubility.[3]

-

Crystalline Structure (Polymorphism): Different crystalline forms (polymorphs) of the same pigment can have varying solubility profiles.[1]

Experimental Workflow for Solubility Assessment

A common laboratory method to assess pigment solubility or, more accurately, solvent bleeding, is a simplified version of ASTM D279.

Caption: Workflow for Assessing Pigment Bleeding in Solvents.

Part 2: Solvent Resistance of Pigment Yellow 155 in Cured Systems